molecular formula C24H28N2O2 B14630328 Piperidine, 1,1'-((1,1'-biphenyl)-2,2-diyldicarbonyl)bis- CAS No. 52882-84-5

Piperidine, 1,1'-((1,1'-biphenyl)-2,2-diyldicarbonyl)bis-

Katalognummer: B14630328
CAS-Nummer: 52882-84-5
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: UXIXVQXMZNDJAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 1,1’-((1,1’-biphenyl)-2,2-diyldicarbonyl)bis- is a complex organic compound with a molecular formula of C24H28N2O2 It is characterized by the presence of a piperidine ring and a biphenyl structure, which are linked through dicarbonyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1,1’-((1,1’-biphenyl)-2,2-diyldicarbonyl)bis- typically involves the reaction of 1,1’-biphenyl-2,2’-dicarboxylic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine, 1,1’-((1,1’-biphenyl)-2,2-diyldicarbonyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Piperidine, 1,1’-((1,1’-biphenyl)-2,2-diyldicarbonyl)bis- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Piperidine, 1,1’-((1,1’-biphenyl)-2,2-diyldicarbonyl)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of Piperidine, 1,1’-((1,1’-biphenyl)-2,2-diyldicarbonyl)bis- lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

52882-84-5

Molekularformel

C24H28N2O2

Molekulargewicht

376.5 g/mol

IUPAC-Name

[2-[2-(piperidine-1-carbonyl)phenyl]phenyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C24H28N2O2/c27-23(25-15-7-1-8-16-25)21-13-5-3-11-19(21)20-12-4-6-14-22(20)24(28)26-17-9-2-10-18-26/h3-6,11-14H,1-2,7-10,15-18H2

InChI-Schlüssel

UXIXVQXMZNDJAI-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)N4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.